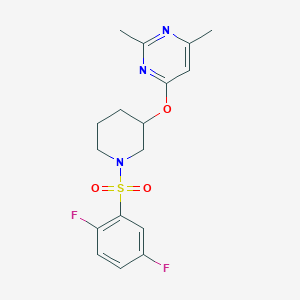

4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Allergic Rhinitis and Urticaria Treatment

Bilastine is primarily used as an antihistamine for the treatment of allergic rhinoconjunctivitis (hay fever) and urticaria (hives). It selectively antagonizes histamine H1 receptors, effectively reducing allergic symptoms such as sneezing, itching, and nasal congestion .

Histamine Receptor Antagonism

As a potent histamine H1 receptor antagonist, Bilastine competes with histamine for binding sites on these receptors. By blocking histamine’s effects, it mitigates allergic responses. Its efficacy is comparable to cetirizine and superior to fexofenadine .

Safety Profile and Minimal Sedation

Bilastine stands out for its favorable safety profile. Unlike some older antihistamines, it does not cause significant sedation or impair cognitive function. This makes it suitable for daily use without affecting patients’ alertness .

Peripheral Selectivity

Bilastine exhibits peripheral selectivity, meaning it primarily targets peripheral H1 receptors in tissues rather than crossing the blood-brain barrier. This property contributes to its lack of sedative effects and improved tolerability .

Clinical Efficacy in Allergic Skin Disorders

Studies have demonstrated Bilastine’s efficacy in treating chronic idiopathic urticaria (CIU) and other allergic skin disorders. It effectively reduces pruritus (itching) and wheals, improving patients’ quality of life .

Drug-Drug Interactions and Metabolism

Understanding Bilastine’s metabolism and potential interactions with other drugs is crucial. It undergoes minimal hepatic metabolism via cytochrome P450 enzymes (CYP3A4 and CYP2D6). Its low potential for drug interactions makes it a preferred choice in polypharmacy scenarios .

properties

IUPAC Name |

4-[1-(2,5-difluorophenyl)sulfonylpiperidin-3-yl]oxy-2,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O3S/c1-11-8-17(21-12(2)20-11)25-14-4-3-7-22(10-14)26(23,24)16-9-13(18)5-6-15(16)19/h5-6,8-9,14H,3-4,7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFQIRDBRBUMBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2841307.png)

![2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide](/img/structure/B2841310.png)

![7-acetyl-2-((3-bromobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2841312.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2841313.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2841314.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2841316.png)

![6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B2841318.png)

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2841319.png)

![1-Methyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2841322.png)

![1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B2841324.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2841327.png)